molecular formula C8H8F3N3O B2477115 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine CAS No. 1982241-78-0

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine

Cat. No.: B2477115
CAS No.: 1982241-78-0
M. Wt: 219.167
InChI Key: GACJLLSGWRTESB-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group is particularly valued for its electron-withdrawing properties, which can enhance the metabolic stability and lipophilicity of molecules, making them more effective in biological systems .

Scientific Research Applications

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for a related compound, 4-(Trifluoromethoxy)aniline, suggests avoiding contact with skin and eyes, avoiding inhalation of vapours and spray/mists, and using suitable respiratory protection if ventilation is inadequate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine typically involves the introduction of the trifluoromethoxy group into the indazole framework. One common method involves the use of trifluoromethoxylation reagents, which can be prepared through various routes. For example, trifluoromethyl ethers can be synthesized by treating β-hydroxypropionic acid derivatives with sodium hydride, carbon disulfide, and methyl iodide, followed by chlorination with elemental chlorine .

Industrial Production Methods

Industrial production methods for compounds containing the trifluoromethoxy group often involve scalable and operationally simple protocols. These methods typically focus on the regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions . The resulting trifluoromethoxylated products can be further elaborated through amidation and palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and antimony pentachloride as catalysts . The conditions for these reactions often involve mild temperatures and pressures to ensure the stability of the trifluoromethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

5-(trifluoromethoxy)-3a,7a-dihydro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACJLLSGWRTESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2C1NN=C2N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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